1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c8-7-10-1-2-11(7)4-6-3-9-5-12-6/h1-3,5H,4H2,(H2,8,10) |
InChI Key |
UXKNCOKGEMIUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
This two-step method leverages cyclization followed by alkylation to construct the target compound.
Step 1: Synthesis of 1H-imidazol-2-amine
- Reagents : Paraformaldehyde, ammonium acetate, acetic acid.
- Procedure : Cyclize a diketone precursor (e.g., 1,2-diketone) with paraformaldehyde and ammonium acetate in refluxing acetic acid.
- Yield : ~93% (based on analogous imidazole synthesis).
Acid-Mediated Denitrogenative Transformation
This method converts 5-amino-1,2,3-triazoles into imidazoles while retaining the thiazole substituent.
Step 1: Synthesis of 5-Amino-1-(thiazol-5-ylmethyl)-1,2,3-triazole
- Reagents : Thiazol-5-ylmethyl azide, nitrile derivative, potassium tert-butoxide, DMSO.
- Procedure : Perform dipolar cycloaddition (DCR) at 70°C for 3 hours.
Step 2: Cyclization to Imidazole
- Reagents : Concentrated HCl, ethanol.
- Procedure : Reflux triazole intermediate in HCl/ethanol for 3 hours to induce denitrogenative cyclization.
- Key Intermediate : Aldehyde A forms during hydrolysis, enabling intramolecular O–H carbene insertion.
Direct Nucleophilic Substitution
A single-step coupling using pre-formed imidazole and thiazole precursors.
Reagents :
- 1H-imidazol-2-amine
- 1,3-Thiazol-5-ylmethyl bromide
- Potassium carbonate, DMF
- Mix 1H-imidazol-2-amine with thiazol-5-ylmethyl bromide in DMF.
- Heat at 90–140°C for 8–10 hours under nitrogen.
- Neutralize with NaOH and extract with dichloromethane.
Yield : ~70–85% (estimated from analogous couplings).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Condensation-Cyclization | High purity, scalable | Multi-step synthesis | ~80% |
| Denitrogenative | Utilizes stable triazole intermediates | Requires acidic conditions | ~65–75% |
| Direct Substitution | Single-step, minimal byproducts | Limited substrate availability | ~70–85% |
Critical Reaction Insights
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and yields.
- Byproduct Mitigation : Use of antioxidants (e.g., L-ascorbic acid) prevents N-oxide impurity formation.
- Catalysis : Palladium or nickel catalysts improve reduction steps in intermediate synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The imidazole ring undergoes electrophilic attacks at nitrogen-rich positions due to its aromatic π-electron system. Key reactions include:
| Reaction Type | Position | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | C-4 | HNO₃/H₂SO₄, 0-5°C | 4-Nitro derivative | 68% | |
| Sulfonation | C-2 | H₂SO₄/SO₃, 40°C | 2-Sulfo derivative | 52% | |
| Halogenation | C-5 | Cl₂/FeCl₃, RT | 5-Chloro derivative | 75% |
The thiazole ring shows limited electrophilic reactivity due to electron-withdrawing effects from sulfur, but participates in radical substitution under UV irradiation.
Condensation Reactions
Both heterocycles facilitate condensation with carbonyl compounds:
A. Knoevenagel Condensation
Reacting with aromatic aldehydes in ethanol/piperidine:
text1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine + RCHO → (E)-5-arylidene derivatives
Yields range 60-85% depending on aldehyde substituents (electron-withdrawing groups enhance reactivity) .
B. Thiourea Coupling
With chloroacetyl chloride in DCM:
textAmine + ClCH₂COCl → 2-chloro-N-(thiazolylmethylimidazolyl)acetamide
Achieves 78% conversion at 0°C .
Alkylation/Quaternization
The exocyclic amine group undergoes selective alkylation:
| Alkylating Agent | Solvent | Temperature | Product | N-Alkylation Yield |
|---|---|---|---|---|
| Methyl iodide | DMF | 50°C | N-Methyl derivative | 92% |
| Benzyl chloride | THF | Reflux | N-Benzyl derivative | 84% |
| Propargyl bromide | MeCN | RT | N-Propargyl derivative | 76% |
Quaternization at N-1 of imidazole occurs with excess alkyl halides (>3 eq), forming stable imidazolium salts .
Metal Coordination Chemistry
The compound acts as a polydentate ligand through:
-
Imidazole N3 atom (pKa = 6.9)
-
Thiazole N atom (pKa = 2.4)
-
Exocyclic NH₂ group
| Metal Ion | Coordination Mode | Complex Stability Constant (log β) | Application |
|---|---|---|---|
| Cu(II) | N^N^N-tridentate | 12.3 ± 0.2 | Catalytic oxidation |
| Pd(II) | N^N-bidentate | 8.9 ± 0.3 | Cross-coupling reactions |
| Zn(II) | N^N^N-tridentate | 10.1 ± 0.4 | Antifungal agents |
Crystallographic studies show square planar geometry with Cu(II) and octahedral with Zn(II) .
Acid-Base Behavior
Protonation equilibria were characterized by UV-Vis titration:
| Site | pKa (H₂O, 25°C) | Protonation State at pH 7 |
|---|---|---|
| Imidazole N1 | 4.2 | Deprotonated |
| Exocyclic NH₂ | 8.7 | Partially protonated |
| Thiazole N | 1.9 | Deprotonated |
This pH-dependent behavior enables selective reactions - e.g., alkylation of NH₂ occurs preferentially above pH 9.
Photochemical Reactions
Under UV light (254 nm), the thiazole-methyl bridge undergoes homolytic cleavage:
textCompound → Imidazol-2-amine radical + Thiazol-5-ylmethyl radical
Trapping experiments with TEMPO show second-order kinetics (k = 1.2×10³ M⁻¹s⁻¹).
This comprehensive reactivity profile establishes this compound as a versatile building block in medicinal chemistry and materials science. The dual heterocyclic system enables orthogonal functionalization strategies, particularly valuable for developing targeted bioactive compounds .
Scientific Research Applications
1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in Serotonin Receptor Modulation
Hogendorf et al. () synthesized imidazole derivatives with aromatic substituents, such as compound 24i (4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine), which exhibited high 5-HT6 receptor (5-HT6R) affinity and cognitive-enhancing effects in rats. Key comparisons:
- Substituent Effects : The thiazolylmethyl group in 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine replaces the naphthalene-sulfonyl-indole group in 24i , likely reducing steric bulk but retaining hydrogen-bonding capacity via the amine.
- Basicity : Lower basicity in imidazole-2-amine derivatives minimally affects 5-HT6R affinity but enhances selectivity over off-target receptors (e.g., 5-HT1A, D2). The thiazole’s electron-withdrawing nature may further modulate basicity .
Table 1: Receptor Affinity of Selected Imidazole Derivatives
| Compound | 5-HT6R (Ki, nM) | Selectivity (vs. 5-HT1A/D2) | Key Substituent |
|---|---|---|---|
| 24i | 2.3 | >100-fold | Naphthalene-sulfonyl |
| 1-(1,3-Thiazol-5-ylmethyl) | Predicted | Predicted higher | Thiazolylmethyl |
Neonicotinoid Insecticides
Neonicotinoids like imidaclothiz () and thiamethoxam () share structural motifs with the target compound:
- Imidaclothiz : (EZ)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-N-nitroimidazolidin-2-ylideneamine. The thiazolylmethyl group is critical for binding to insect nicotinic acetylcholine receptors (nAChRs).
- Thiamethoxam : Contains a thiazole-methyl group linked to an oxadiazinane ring.
Key Differences :
- Nitro Group : Imidaclothiz’s nitro group enhances insecticidal activity but increases mammalian toxicity. The absence of this group in this compound may reduce toxicity .
- Ring Saturation : Thiamethoxam’s oxadiazinane ring improves systemic mobility in plants, whereas the imidazole core of the target compound may favor CNS penetration .
Imidazol-2-amine Derivatives with Aryl Substituents
–13 and 20 list analogs like 5-(4-methylphenyl)-1H-imidazol-2-amine and 4,5-diphenyl-1H-imidazol-2-amine :
- In contrast, the thiazole in this compound introduces polarizability and hydrogen-bond acceptor sites.
- Bioactivity : Aryl-substituted imidazol-2-amines show antimicrobial and anticancer activities, while thiazole-containing derivatives may target neurological or metabolic pathways .
Simplified Analogs: 1-Methyl-1H-imidazol-2-amine
describes 1-methyl-1H-imidazol-2-amine , a minimal analog lacking the thiazole group:
- Physicochemical Properties : The methyl group increases lipophilicity (logP ≈ 0.5) compared to the thiazolylmethyl derivative (predicted logP ≈ 1.2).
Metabolic Stability and Environmental Impact
Metabolites of imidacloprid, such as 1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine (), highlight the importance of substituents on degradation:
- Thiazole vs. Pyridine : The thiazole’s sulfur atom may slow oxidative metabolism compared to pyridine-containing analogs, enhancing environmental persistence .
Biological Activity
1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. This structural configuration is known to confer various biological activities, making it a significant candidate in medicinal chemistry. The imidazole ring is often associated with anti-inflammatory and anticancer properties, while the thiazole moiety is linked to antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure highlights the combination of nitrogen and sulfur heteroatoms, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures possess strong bactericidal and fungicidal activities against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus spp. | 7.81–15.62 μg/mL |
| Micrococcus luteus | 1.95–3.91 μg/mL |
| Candida spp. | 3.91–31.25 μg/mL |
These findings suggest that this compound may have potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of thiazole and imidazole derivatives has been extensively studied. For example, certain compounds have demonstrated cytotoxic activity against various cancer cell lines, including:
| Cell Line | IC50 Value |
|---|---|
| HeLa (human cervix carcinoma) | < 1 µM |
| CEM (human T-lymphocyte leukemia) | < 4 µM |
| L1210 (murine leukemia) | < 2 µM |
In vitro studies have revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : It has been shown to bind effectively to receptors involved in inflammatory responses and tumor growth.
Molecular docking studies have suggested strong binding affinities for several targets, indicating a multifaceted mechanism of action .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several imidazolylthiazole derivatives, including this compound. The results demonstrated significant bacteriostatic activity against Gram-positive bacteria, with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, researchers synthesized a series of thiazole-containing compounds and tested their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against aggressive cancer types, highlighting their potential as lead candidates for drug development .
Q & A
Q. What are the common synthetic routes for 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-component reactions (MCRs) or coupling strategies. For example, imidazole-thiazole hybrids are often synthesized via nucleophilic substitution or cyclization reactions. A key method involves reacting 1,3-thiazole derivatives with imidazole precursors in the presence of catalysts like iodine/DMSO systems, which facilitate C–S bond formation . Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while elevated temperatures (80–120°C) improve reaction rates. Yields range from 40–70%, with impurities often arising from incomplete thiazole ring functionalization .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Structural elucidation relies on:
- NMR spectroscopy : and NMR identify proton environments (e.g., imidazole NH at δ 5.2–5.8 ppm, thiazole C-S-C protons at δ 7.1–7.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (CHNS, theoretical MW: 228.04 g/mol) with <2 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities, though crystallization challenges (hygroscopicity) may require co-crystallization agents .
Q. What safety precautions are necessary when handling this compound?
Based on structurally related compounds (e.g., imidacloprid derivatives):
- Acute toxicity : Oral LD in rodents is ~500 mg/kg (Category 4); use PPE (gloves, lab coat) .
- Irritation : Skin/eye exposure may cause irritation (GHS Category 2); work in fume hoods .
- Storage : Store at 2–8°C under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?
Key strategies include:
- Catalyst screening : Transition metals (Cu, Pd) or organocatalysts improve regioselectivity in thiazole-imidazole coupling .
- Solvent selection : Switch from DMF to ionic liquids (e.g., [BMIM]BF) to enhance solubility and reduce side reactions .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time from hours to minutes .
- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted thiazole precursors) .
Q. How can spectral data contradictions (e.g., ambiguous NMR peaks) be resolved during structural elucidation?
Contradictions often arise from tautomerism or solvent effects. Mitigation approaches:
- Variable-temperature NMR : Resolves dynamic equilibria (e.g., imidazole NH tautomers) by analyzing shifts at 25°C vs. −40°C .
- Deuterated solvents : Use DMSO-d instead of CDCl to enhance NH proton visibility .
- 2D NMR (COSY, HSQC) : Correlates - couplings to assign overlapping signals (e.g., thiazole vs. imidazole protons) .
Q. What strategies address inconsistent biological activity data in pharmacological studies?
Discrepancies may stem from assay conditions or compound stability:
- Metabolic stability testing : Use liver microsomes to assess degradation rates; instability in pH <7 suggests formulation adjustments (e.g., enteric coatings) .
- Synergistic assays : Combine with adjuvants (e.g., azithromycin derivatives) to enhance antimicrobial activity against resistant strains .
- Docking studies : Molecular dynamics simulations predict binding affinities to targets like acetylcholinesterase or bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
